

Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of (-)-Nirtetralin

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Compound of Interest

Compound Name: (-)-Nirtetralin

Cat. No.: B1253897

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Executive Summary & Structural Architecture

(-)-Nirtetralin (CAS: 50656-78-5) is a bioactive lignan belonging to the aryltetralin subclass.^[1] Unlike the seco-lignans (e.g., phyllanthin) often found in the same fractions, nirtetralin features a rigid cyclized tetrahydronaphthalene core. Its pharmacological profile includes potent anti-hepatitis B virus (HBV) activity and HIV-1 reverse transcriptase inhibition, making its precise structural validation critical for drug development.

Chemical Identity^[1]

- IUPAC Name: (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole^[2]
- Molecular Formula: C

H

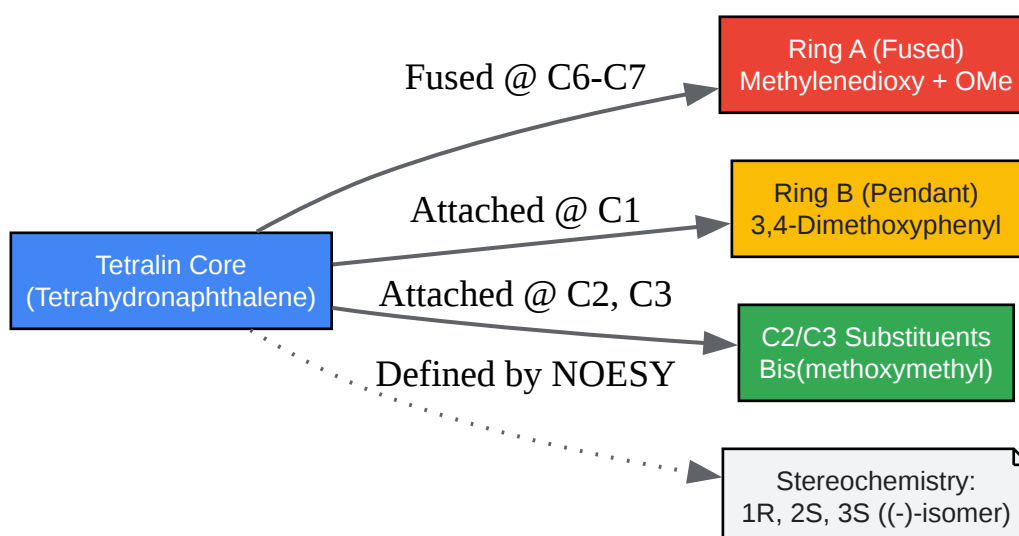
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[2]

- Molecular Weight: 430.5 g/mol [2]
- Stereochemistry: The (-)-enantiomer typically exhibits the trans, cis configuration at the aliphatic ring junctions (H-1/H-2 trans, H-2/H-3 cis), characteristic of the "hypophyllanthin" type lignans.

Structural Diagram (Graphviz)

The following diagram illustrates the core connectivity and key functional groups required for spectroscopic verification.



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Figure 1: Structural connectivity of (-)-Nirtetralin showing the aryltetralin scaffold and substituent zones.

Mass Spectrometry Profiling

Mass spectrometry (MS) provides the first line of confirmation, distinguishing nirtetralin from its isomers (e.g., phylltetralin) via fragmentation patterns specific to the methylenedioxy bridge and methoxymethyl side chains.

Ionization & Molecular Ion

- Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).

- Observed Ion:

- ESI(+):

453.19

or

431.20

.

- EI:

430.2

.

Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by the stability of the aromatic systems and the lability of the ether linkages.

Fragment ()	Loss/Structure	Mechanistic Insight
430		Molecular ion (stable in EI due to aromaticity).
399		Loss of methoxy radical (common in polymethoxylated lignans).
340		Loss of two dimethyl ether moieties () or cleavage of side chains.
151		Dimethoxybenzyl cation (Tropylium ion derivative from Ring B).
135		Methylenedioxybenzyl cation (Diagnostic for Ring A).

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for stereochemical assignment. The data below represents the consensus values for **(-)-Nirtetralin** in CDCl₃.

H NMR Data (500 MHz, CDCl₃)

Key Diagnostic: The aliphatic region (H-1 to H-4) defines the aryltetralin class, while the aromatic region confirms the substitution pattern.

Position	(ppm)	Multiplicity (in Hz)	Structural Assignment
Ar-H (Ring B)	6.74	d ()	H-2' (Meta coupling)
6.64	dd ()	H-6' (Ortho/Meta coupling)	
6.61	d ()	H-5' (Ortho coupling)	
Ar-H (Ring A)	6.38	s	H-8 (Shielded by Ring B anisotropy)
Methylenedioxy	5.88, 5.85	d (), d ()	O-CH -O (Diastereotopic protons)
Aliphatic Ring	4.05	d ()	H-1 (Trans-diaxial coupling with H-2)
2.15	m	H-2	
2.60	m	H-3	
2.75	dd ()	H-4eq	
2.45	dd ()	H-4ax	
Side Chains	3.10 - 3.50	m (complex)	-CH O- (Methoxymethyl groups)

Methoxy Groups	3.85	s (3H)	Ar-OCH (Ring B)
3.82	s (3H)	Ar-OCH (Ring B)	
3.76	s (3H)	Ar-OCH (Ring A, C4 position)	
3.28, 3.30	s (3H each)	Aliphatic -OCH (Side chains)	

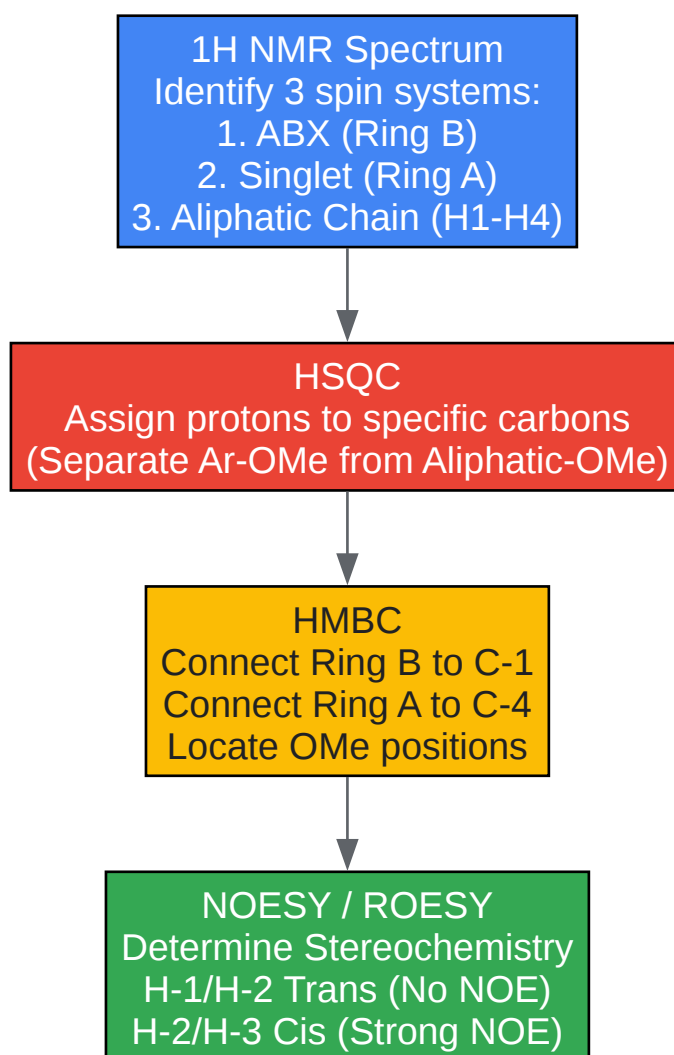
C NMR Data (125 MHz, CDCl₃)

Key Diagnostic: The presence of the methylenedioxy carbon at ~101 ppm and the aliphatic methoxy carbons at ~58-59 ppm.

Carbon Type	(ppm)	Assignment
Carbonyls	None	Distinguishes from oxo-lignans (e.g., hinokinin).
Aromatic C-O	148.8, 147.6	C-3', C-4' (Ring B oxygenated carbons)
146.5, 134.0	Ring A oxygenated carbons	
Aromatic CH	112.5, 111.0, 121.5	Ring B methines
108.0	C-8 (Ring A)	
Methylenedioxy	100.8	O-CH -O
Aliphatic CH	46.5	C-1 (Benzylic)
42.0	C-2	
36.5	C-3	
Aliphatic CH	33.5	C-4 (Benzylic methylene)
73.5, 71.0	Side chain -CH O-	
Methoxy	55.9, 56.0	Aromatic -OCH
58.8, 59.0	Aliphatic -OCH	

2D NMR Workflow for Elucidation

The following Graphviz diagram outlines the logical flow for using 2D NMR to construct the Nirtetralin scaffold.



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Figure 2: Step-by-step NMR elucidation workflow.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from solvent impurities or aggregation effects:

- Solvent Selection: Use CDCl₃

(99.8% D) neutralized with anhydrous K

CO

to prevent acid-catalyzed rearrangement of the methylenedioxy bridge.

- Concentration: Dissolve 5–10 mg of isolated Nirtetralin in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove suspended silica from chromatography.
- Reference: Calibrate to the residual CHCl

peak at

7.26 ppm and

77.16 ppm.

Isolation Context (Purity Check)

When isolating from *Phyllanthus niruri*:

- Co-elution Risk: Nirtetralin often co-elutes with niranthin and hypophyllanthin.
- Differentiation:
 - Hypophyllanthin:[3][4] Shows a similar aryltetralin core but different methoxy/methylenedioxy placement.
 - Niranthin:[2][3][5][6] A seco-lignan (flexible chain); its H-1 signal will be a doublet of doublets or multiplet, unlike the distinct doublet of Nirtetralin's rigid H-1.

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